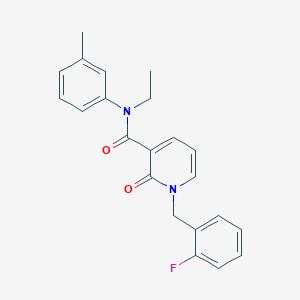

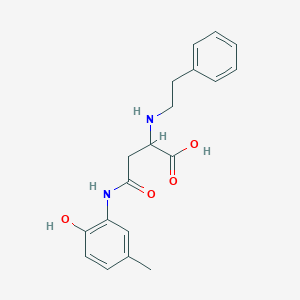

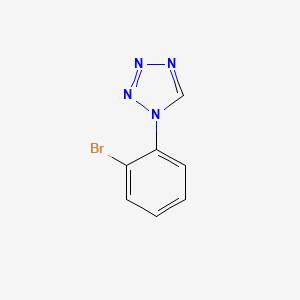

![molecular formula C13H15N5O4 B2915887 4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid CAS No. 1203419-66-2](/img/structure/B2915887.png)

4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves a Stollé-type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride. This reaction yields 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones. These intermediates are then used in cyclocondensation reactions with various 1,2- and 1,3-dinucleophiles, as well as in a three-component cyclocondensation with malononitrile (or ethyl cyanoacetate) and several carbonyl compounds with activated methylene groups .

Molecular Structure Analysis

The molecular formula of 4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid is C13H19NO4 . It consists of a spiro[quinoline-2,1’-cycloalkane] core with a fused imidazo-purine ring system. The presence of a free secondary amino group allows for further chemical modifications .

Chemical Reactions Analysis

The compound undergoes cyclocondensation reactions with various 1,2- and 1,3-dinucleophiles. Additionally, it participates in a three-component cyclocondensation with malononitrile (or ethyl cyanoacetate) and several carbonyl compounds possessing activated methylene groups. These reactions lead to the formation of 8-R1-6-R2-6-methyl-5,6-dihydro-spiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Chemical Interactions

Hypoxanthines Synthesis

A study by Nielsen and Pedersen (1982) explored the synthesis of 1,7-dihydro-6H-purin-6-ones, closely related to the chemical , through reactions involving ethyl 4-acylamino-1H-imidazole-5-carboxylates. This work contributes to understanding the synthesis pathways of similar compounds (Nielsen & Pedersen, 1982).

Imidazoles Synthesis

Mukherjee-Müller et al. (1979) described the synthesis of 4H-imidazoles, demonstrating the chemical reactivity and potential for creating diverse imidazole derivatives, which may include compounds similar to the one (Mukherjee-Müller et al., 1979).

Biochemical Applications

Nucleoside Synthesis

Itaya and Kanai (2002) achieved the first synthesis of a complex nucleoside structurally related to the specified compound, highlighting its potential application in the synthesis of biochemically significant molecules (Itaya & Kanai, 2002).

Solid-Phase Synthesis

Karskela and Lönnberg (2006) developed a method for solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. Their research presents a technique that could potentially be adapted for the synthesis of related compounds (Karskela & Lönnberg, 2006).

Material Science and Sensing Applications

- Luminescence Sensing: Shi et al. (2015) explored imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which exhibited potential as fluorescence sensors. This suggests potential applications of similar compounds in sensing technologies (Shi et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4/c1-7-6-18-9-10(16(2)13(22)15-11(9)21)14-12(18)17(7)5-3-4-8(19)20/h6H,3-5H2,1-2H3,(H,19,20)(H,15,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRZTSGYMDEOID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCCC(=O)O)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

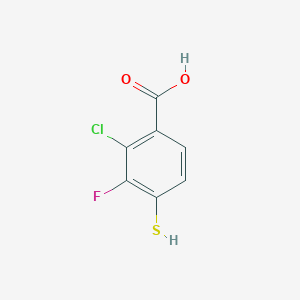

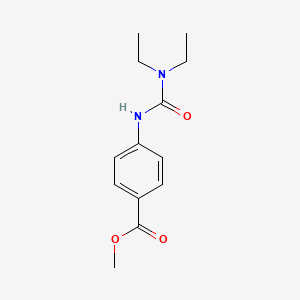

![5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2915812.png)

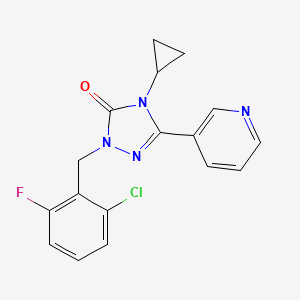

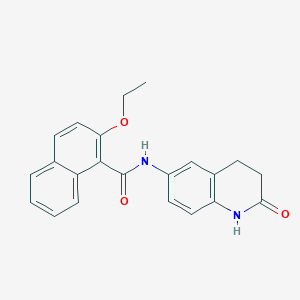

![1-(2-bromo-5-methoxybenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2915813.png)

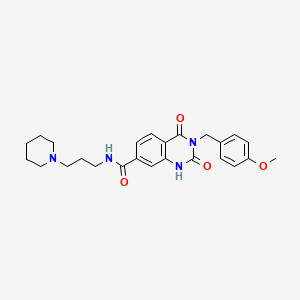

![N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B2915819.png)

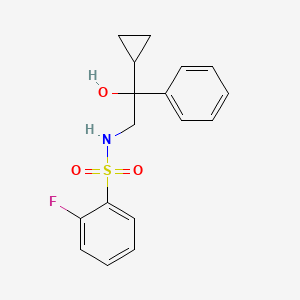

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2915825.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2915827.png)